molecular formula C13H18N2O2 B177335 Methyl 3-amino-4-piperidin-1-ylbenzoate CAS No. 696616-81-6

Methyl 3-amino-4-piperidin-1-ylbenzoate

Cat. No.: B177335
CAS No.: 696616-81-6
M. Wt: 234.29 g/mol
InChI Key: NQQHRVRQXJDWRF-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-piperidin-1-ylbenzoate” is a compound that contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also contains an amino group and a methyl ester group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring substituted with an amino group and a methyl ester group, and a piperidine ring attached to the benzene ring . The exact 3D conformation would depend on the specific stereochemistry at the piperidine ring .


Chemical Reactions Analysis

As a compound containing both an amino group and an ester group, “this compound” could potentially undergo a variety of chemical reactions. The amino group could participate in reactions such as acylation or alkylation, while the ester group could undergo reactions such as hydrolysis or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its specific stereochemistry and the nature of its substituents . For example, the presence of the polar amino and ester groups could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

A significant area of application involves the synthesis and characterization of novel compounds. For instance, a study by Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, showcasing the molecule's utility as a building block for novel heterocyclic amino acids. This work highlights the regioselective synthesis of these compounds, which are potential precursors for pharmaceuticals and other complex organic molecules (Matulevičiūtė et al., 2021).

Medicinal Chemistry Applications

Methyl 3-amino-4-piperidin-1-ylbenzoate derivatives have been explored for their potential in medicinal chemistry. For instance, compounds derived from this molecule have been investigated for their antimicrobial properties. A study by Thumar and Patel (2009) focused on the synthesis of thiazole-5-carboxaldehyde derivatives, demonstrating the antimicrobial activity of these compounds against various bacterial strains, indicating the molecule's potential as a scaffold for developing new antibacterial agents (Thumar & Patel, 2009).

Anticancer Research

Another area of application is in the development of anticancer agents. Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were evaluated for their anti-angiogenic and DNA cleavage activities. This research suggests that derivatives of this compound could serve as effective anticancer agents by inhibiting angiogenesis and interacting with DNA (Kambappa et al., 2017).

Future Directions

The future study of “Methyl 3-amino-4-piperidin-1-ylbenzoate” could involve further investigation of its synthesis, properties, and potential biological activity. This could include studies to optimize its synthesis, detailed characterization of its physical and chemical properties, and screening for biological activity in relevant assays .

Properties

IUPAC Name

methyl 3-amino-4-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQHRVRQXJDWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361372
Record name methyl 3-amino-4-piperidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793800
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696616-81-6
Record name methyl 3-amino-4-piperidin-1-ylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-3-amino-4-(1-piperidinyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using 10% palladium carbon cartridge, a solution of methyl 3-nitro-4-(piperidin-1-yl)benzoate (3.07 g) in methanol (50 ml) was pumped through the H-Cube™ reactor (ThalesNano Inc.). After all the reaction mixture had passed through the H-Cube™ reactor, the reaction mixture was concentrated under reduced pressure. The residue was purified by NH-silica gel column chromatography to obtain a title compound (2.32 g).
Quantity
3.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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